molecular formula C13H13NO3 B3059239 (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid CAS No. 959573-38-7

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No. B3059239
M. Wt: 231.25 g/mol
InChI Key: JWGUPWBKDSQFQO-RYUDHWBXSA-N
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Scientific Research Applications

Synthesis and Chemical Properties

The compound (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is intricately related to naphthalene-based compounds. Zhang You-lan (2005) discussed the synthesis of 1,3-dihydroxynaphthalene, highlighting various synthesis routes, including photocatalytic oxidation in aqueous nano-TiO2 suspension, which is recommended due to its simpler and eco-friendly process (Zhang You-lan, 2005).

Pharmacological Potential

Naphthoquinone, a class of phenolic compounds derived from naphthalene, shows pharmacological activities like antibacterial, antifungal, anticancer, and anti-inflammatory effects. 7-Methyljuglone (7-MJ), a naphthoquinone, was reviewed for its chemical and pharmacological data. This review can serve as a starting point for future research and valorization accomplishments (Mbaveng & Kuete, 2014).

Therapeutic Formulations

Hydroxy acids, closely related to the compound , are widely used in cosmetic and therapeutic formulations for beneficial skin effects. The review by Kornhauser et al. (2010) emphasizes the safety evaluation of these formulations, especially their prolonged use on sun-exposed skin, and discusses the mechanisms of action and effects of hydroxy acids on melanogenesis and tanning (Kornhauser, Coelho, & Hearing, 2010).

Biodegradation and Environmental Applications

Peng et al. (2008) focused on the microbial biodegradation of polyaromatic hydrocarbons (PAHs), like naphthalene, highlighting the major mechanisms responsible for the ecological recovery of PAH-contaminated sites. The review outlines the current knowledge of microbial PAH catabolism and discusses the biochemical principles underlying the degradation of PAHs (Peng et al., 2008).

Safety And Hazards

A Safety Data Sheet (SDS) exists for a similar compound, “(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid”. However, it’s important to note that the safety and hazards of a compound can vary significantly based on its specific structure2.


properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGUPWBKDSQFQO-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376187
Record name (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

CAS RN

959573-38-7
Record name (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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